molecular formula C9H14N2 B158372 2-((Dimethylamino)methyl)aniline CAS No. 1904-62-7

2-((Dimethylamino)methyl)aniline

Cat. No.: B158372
CAS No.: 1904-62-7
M. Wt: 150.22 g/mol
InChI Key: XQWHZHODENELCJ-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)aniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Dimethylamino)methyl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows :

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2O\text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Another method involves the use of dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Dimethylamino)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)aniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethylamino)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWHZHODENELCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503455
Record name 2-[(Dimethylamino)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-62-7
Record name 2-[(Dimethylamino)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1904-62-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-((dimethylamino)methyl)aniline interact with metal centers, and what types of complexes can be formed?

A1: this compound (abbreviated as LNNH in the paper) acts as a chelating ligand, meaning it can bind to a metal center through two donor atoms. In this case, the nitrogen atom of the amine group (-NH2) and the nitrogen atom of the dimethylamino group (-N(CH3)2) both donate electron pairs to the metal center. This interaction leads to the formation of stable metal complexes.

Q2: What makes this compound particularly interesting in the synthesis of new organometallic compounds?

A2: The structure of this compound contributes to its interesting reactivity. The presence of both an amine (-NH2) and a dimethylamino (-N(CH3)2) group, strategically positioned on the aromatic ring, allows for a variety of bonding modes with metal centers. This can lead to the formation of unusual and potentially reactive metal complexes. For instance, the reaction of a trimethylsilyl-substituted derivative of this compound with lead dichloride yielded a stable heteroleptic plumbylene complex. This highlights the potential of this ligand system to stabilize reactive metal species.

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